molecular formula C19H22N6O5 B2637667 N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251695-13-2

N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2637667
CAS No.: 1251695-13-2
M. Wt: 414.422
InChI Key: PMQVHZWPTPIEOF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex architecture incorporating a triazolopyrazine core, a morpholine ring, and a dimethoxyphenyl acetamide group. The presence of the morpholine subunit is often associated with improved solubility and pharmacokinetic properties, while the triazolopyrazin-one scaffold is a privileged structure known for its potential in modulating various biological targets. Researchers are investigating this compound primarily as a key intermediate or a potential inhibitor in the development of therapies for kinase-related pathways. Its specific mechanism of action and primary research applications are currently under investigation in preclinical settings. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5/c1-28-13-3-4-14(15(11-13)29-2)21-16(26)12-25-19(27)24-6-5-20-17(18(24)22-25)23-7-9-30-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQVHZWPTPIEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of considerable interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₉N₅O₃
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 6199-72-0

The presence of the morpholine moiety and the triazolo-pyrazine framework suggests potential interactions with various biological targets.

Research indicates that this compound acts as a selective antagonist for the neurokinin-3 receptor (NK-3). The NK-3 receptor is implicated in several central nervous system (CNS) disorders, making this compound a candidate for therapeutic interventions in conditions such as depression and anxiety disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar triazole scaffolds exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. IC₅₀ values were reported as low as 20.98 µM for MCF-7 cells .
    Cell LineIC₅₀ (µM)Reference
    HepG231.85
    MCF-720.98

Neuroprotective Effects

The compound's interaction with NK-3 receptors suggests potential neuroprotective effects. In vitro studies demonstrated that NK-3 antagonists could reduce neuronal excitability and promote neuronal survival in models of neurodegeneration .

Study 1: Neurokinin Receptor Antagonism

A study investigated the effects of various NK-3 antagonists on behavioral models of anxiety and depression. This compound showed significant reductions in anxiety-like behaviors in rodent models compared to controls .

Study 2: Antitumor Efficacy

A comparative analysis was conducted on several derivatives of triazole compounds against tumor cell lines. The compound demonstrated enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The [1,2,4]triazolo[4,3-a]pyrazine core is shared among several analogs, but substituent variations significantly alter activity and pharmacokinetics. Key comparisons include:

Compound Name Substituents at Position 8 Acetamide-Linked Group Biological Relevance/Activity
Target Compound Morpholin-4-yl 2,4-dimethoxyphenyl Hypothesized kinase inhibition
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1) 2-fluoro-4-nitrophenoxy None (unsubstituted) Intermediate for antimicrobial agents
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide (4-Chlorobenzyl)sulfanyl 2,5-dimethylphenyl Unknown (structural analog)
NE-019 Thieno-triazolo-diazepine complex Chlorophenyl and PROTAC linker Proteolysis-targeting chimera (degrader)
  • Morpholine vs. Sulfanyl/Chloro Groups : The morpholine substituent in the target compound improves aqueous solubility compared to lipophilic groups like (4-chlorobenzyl)sulfanyl in ’s analog, which may reduce bioavailability .

Pharmacological Implications

  • Nitroimidazole vs.
  • PROTAC Derivatives : NE-019 () demonstrates the versatility of triazolopyrazine derivatives in targeted protein degradation, suggesting the target compound could be adapted for similar applications .

Research Findings and Data

Solubility and Stability

  • The morpholine group in the target compound likely increases solubility compared to ’s chloro-sulfanyl analog, which has higher logP due to hydrophobic substituents .
  • Stability under physiological conditions remains uncharacterized but may mirror ’s triazolopyrazine derivatives, which show moderate plasma stability .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions should be prioritized?

The synthesis typically involves a multi-step approach:

  • Core formation : The triazolo[4,3-a]pyrazinone core is synthesized via cyclization of precursors like 8-amino-triazolo-pyrazinones, often using coupling agents such as EDCI·HCl and HOBt in anhydrous DMF at 60°C .
  • Functionalization : The morpholine and 2,4-dimethoxyphenylacetamide moieties are introduced via nucleophilic substitution or amide coupling. For example, Na₂CO₃ in CH₂Cl₂ with acetyl chloride has been used for analogous acetamide derivatives, achieving ~58% yield after recrystallization .
  • Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks for the triazolo-pyrazine core (e.g., δ 7.6–8.1 ppm for aromatic protons) and morpholine group (δ 3.5–3.7 ppm for morpholine-CH₂) .
  • Mass spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced Questions

Q. How can reaction yields be optimized given competing side reactions during synthesis?

  • Side reaction mitigation : Use excess reagents (e.g., 2.5 eq Na₂CO₃) to drive amide coupling to completion .
  • Temperature control : Maintain 60°C during coupling to minimize byproduct formation .
  • Computational optimization : Tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity profiling) to confirm target specificity .
  • Purity validation : Use HPLC (≥98% purity) to rule out impurities as contributors to variability .
  • Docking studies : Computational models (e.g., molecular dynamics) can clarify discrepancies by analyzing binding interactions with target proteins .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Key modifications :
  • Morpholine substitution : Replace morpholine with piperazine to enhance solubility (logP reduction) .
  • Methoxy positioning : Adjust 2,4-dimethoxyphenyl groups to modulate steric effects on target binding .
    • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., triazolo-pyrazine carbonyl) using X-ray crystallography or DFT calculations .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Batch vs. flow chemistry : Flow systems improve reproducibility for exothermic steps (e.g., acetyl chloride additions) .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify waste management .

Q. How can spectral ambiguities (e.g., overlapping NMR signals) be resolved?

  • 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps .
  • Isotopic labeling : Incorporate ¹³C-labeled intermediates to track specific moieties during analysis .

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